molecular formula C16H11BrN2O B8394195 4-bromo-N-isoquinolin-5-ylbenzamide

4-bromo-N-isoquinolin-5-ylbenzamide

Cat. No.: B8394195
M. Wt: 327.17 g/mol
InChI Key: HQVCGXDMXNEDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-isoquinolin-5-ylbenzamide is a useful research compound. Its molecular formula is C16H11BrN2O and its molecular weight is 327.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

4-bromo-N-isoquinolin-5-ylbenzamide

InChI

InChI=1S/C16H11BrN2O/c17-13-6-4-11(5-7-13)16(20)19-15-3-1-2-12-10-18-9-8-14(12)15/h1-10H,(H,19,20)

InChI Key

HQVCGXDMXNEDTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-aminoisoquinoline (800 mg, 5.54 mmol), 4-bromobenzoic acid (1.68 g, 8.3 mmol), (3-dimethylaminopropyl)-ethyl-carbodiimide hydrochloride (1.64 g, 8.3 mmol) and 4-dimethylaminopyridine (70 mg, 0.6 mmol) was stirred at room temperature overnight. The mixture was diluted with DCM, washed with saturated aqueous sodium bicarbonate solution and water, then dried over MgSO4 and concentrated in vacuo to give the crude product. Purification by flash column chromatography eluting with an EtOAc/40-60° C. pet. ether gradient gave the title compound as a white solid (1.48 g). 1H NMR (400 MHz, CDCl3) δ (ppm): 9.29 (br, 2H), 8.57 (d, 1H), 8.11 (d, 1H), 7.97, (d, 2H), 7.90 (d, 2H), 7.66 (m, 3H).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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